Butyl[1-(3,4-dimethylphenyl)ethyl]amine
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Overview
Description
Butyl[1-(3,4-dimethylphenyl)ethyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of phenylethylamine, where the phenyl group is substituted with two methyl groups at the 3 and 4 positions, and the ethylamine chain is further substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(3,4-dimethylphenyl)ethyl]amine typically involves the alkylation of 3,4-dimethylphenylethylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride as a base and butyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(3,4-dimethylphenyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Butyl[1-(3,4-dimethylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[1-(3,4-dimethylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: The parent compound, lacking the butyl and methyl substitutions.
3,4-Dimethylphenylethylamine: Similar structure but without the butyl group.
Butylphenylethylamine: Lacks the methyl substitutions on the aromatic ring.
Uniqueness
Butyl[1-(3,4-dimethylphenyl)ethyl]amine is unique due to the combined presence of the butyl group and the 3,4-dimethyl substitutions on the phenyl ring. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-9-15-13(4)14-8-7-11(2)12(3)10-14/h7-8,10,13,15H,5-6,9H2,1-4H3 |
InChI Key |
WBBOECBQGJEYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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